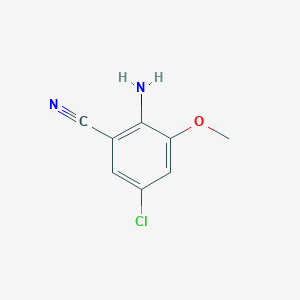

2-Amino-5-chloro-3-methoxybenzonitrile

Description

Significance of Aryl Nitriles as Versatile Chemical Scaffolds in Organic Synthesis and Chemical Biology

Aryl nitriles, also known as benzonitriles, are organic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. This functional group imparts a unique combination of stability and reactivity, making aryl nitriles highly versatile intermediates in organic synthesis. The nitrile group is a valuable precursor that can be converted into a wide range of other functional groups, including amines, amides, carboxylic acids, and aldehydes. This versatility allows chemists to use benzonitriles as foundational scaffolds for constructing complex molecular architectures.

In the realm of chemical biology and medicinal chemistry, the benzonitrile (B105546) moiety is a crucial component in numerous pharmaceuticals. It is found in drugs designed for a diverse set of medical conditions. The nitrile group can act as a bioisostere for other functional groups, such as carbonyls and halogens, helping to modulate a drug's metabolic stability and pharmacokinetic properties. Furthermore, the polar nature of the cyano group allows it to participate in hydrogen bonding and other polar interactions, which can enhance the binding affinity and selectivity of a drug molecule to its biological target. The incorporation of the nitrile functional group can also be a strategic move to block sites on a molecule that are susceptible to metabolic degradation.

Overview of the Structural Characteristics of 2-Amino-5-chloro-3-methoxybenzonitrile

The compound this compound is a polysubstituted aromatic nitrile. Its core structure is a benzene ring to which a nitrile (-C≡N) functional group is attached. The naming convention indicates the specific placement of three additional substituents on this ring:

An amino group (-NH₂) is located at the C2 position.

A methoxy (B1213986) group (-OCH₃) is at the C3 position.

A chloro atom (-Cl) is at the C5 position.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 182.61 g/mol |

| IUPAC Name | This compound |

Historical Development and Emerging Research Trends in the Synthesis and Applications of Related Benzonitrile Derivatives

The synthesis of benzonitriles has evolved significantly over the years. Early industrial methods often involved harsh reaction conditions, such as the ammoxidation of toluene (B28343) or the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521). google.com While effective, these processes often required high temperatures and could produce chlorinated byproducts. google.com Other classical laboratory methods include the Sandmeyer reaction, which converts an aniline (B41778) to a nitrile via a diazonium salt, and the dehydration of benzamides. chemicalbook.com

Recent research has focused on developing more efficient, selective, and environmentally friendly ("green") synthesis routes. These emerging trends include:

Catalytic Systems: The development of novel catalysts, including those based on non-noble metals, has allowed for the direct synthesis of benzonitriles under milder conditions.

Green Chemistry Approaches: New methods utilizing ionic liquids as recyclable reaction media and catalysts have been explored to simplify separation processes and reduce waste. bldpharm.comacs.org For instance, the one-pot reaction of benzaldehyde (B42025) with a hydroxylamine (B1172632) salt in an ionic liquid can produce benzonitrile with high yield and allows for the easy recovery and reuse of the solvent. bldpharm.comacs.org

Electrosynthesis: Electrochemical methods are being investigated as a way to synthesize nitriles from abundant carboxylic acids at room temperature, avoiding the need for toxic reagents or expensive catalysts. nih.gov

Properties

IUPAC Name |

2-amino-5-chloro-3-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVJFPHUCOEKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597172-05-8 | |

| Record name | 2-amino-5-chloro-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Amino 5 Chloro 3 Methoxybenzonitrile

Reactivity of the Nitrile Group in the Substituted Benzonitrile (B105546) Framework

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to a variety of reactions.

The nitrile functionality can participate as a dipolarophile in [3+2]-cycloaddition reactions to form five-membered heterocyclic rings. sci-rad.com A prominent example is the formation of tetrazoles, which are isosteres of carboxylic acids and are significant in medicinal chemistry. This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃). The reaction is often facilitated by a catalyst, such as zinc or copper salts, which activates the nitrile group towards cycloaddition. nih.govorganic-chemistry.org For 2-Amino-5-chloro-3-methoxybenzonitrile, this reaction would yield a 5-substituted-1H-tetrazole derivative. The process involves the [3+2] cycloaddition of the azide anion to the nitrile's C≡N triple bond. nih.gov

Table 1: General Conditions for Tetrazole Formation from Aromatic Nitriles

| Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | Water/Isopropanol (B130326) | 80 | >90 nih.gov |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water | 100 | High |

| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene (B28343) | 110 | Good to Excellent |

The electrophilic carbon atom of the nitrile group is a prime target for nucleophiles. nih.govlibretexts.org This reactivity allows for the conversion of the nitrile into other important functional groups.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup and hydrolysis of the imine yield a ketone. libretexts.org This provides a powerful method for carbon-carbon bond formation.

Reduction to Amines: Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orglibretexts.org

Table 2: Nucleophilic Addition Reactions at the Nitrile Group

| Nucleophile/Reagent | Intermediate | Final Product after Workup | Functional Group Transformation |

| Grignard Reagent (RMgX) | Imine Anion Salt | Ketone | -C≡N → -C(=O)R |

| Organolithium (RLi) | Imine Anion Salt | Ketone | -C≡N → -C(=O)R |

| Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine | -C≡N → -CH₂NH₂ |

| DIBAL-H | Imine Anion | Aldehyde | -C≡N → -CHO libretexts.org |

Nitriles can be hydrolyzed under either acidic or basic conditions to produce carboxylic acids. libretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile nitrogen is first protonated, which activates the carbon atom for nucleophilic attack by water. This forms an imidic acid intermediate, which then tautomerizes to the more stable amide. Further hydrolysis of the amide yields the carboxylic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to give an imidic acid, which tautomerizes to an amide. libretexts.org Subsequent hydrolysis of the amide under basic conditions forms a carboxylate salt, which is protonated in a final acidic workup step to give the carboxylic acid. libretexts.org Transition metal-free hydration using sodium hydroxide in isopropanol has also been shown to be an effective method for converting nitriles to amides. oatext.com

Applying these principles, this compound can be converted to 2-amino-5-chloro-3-methoxybenzamide and subsequently to 2-amino-5-chloro-3-methoxybenzoic acid.

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group (-NH₂) is nucleophilic and serves as a key handle for various derivatizations and transformations.

The lone pair of electrons on the nitrogen atom of the amino group allows it to react as a nucleophile.

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form N-aryl amides. This is a common strategy to protect the amino group or to synthesize biologically active molecules.

N-Alkylation: Direct alkylation of aromatic amines with alkyl halides can be complex due to the potential for over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, reductive amination or other specialized methods can achieve controlled mono-alkylation. It is important to note that Friedel-Crafts alkylation conditions are generally incompatible with aromatic amines, as the amino group complexes with the Lewis acid catalyst, deactivating the aromatic ring. libretexts.org

N-Arylation: The formation of a bond between the amino nitrogen and an aryl group can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Primary aromatic amines are precursors to diazonium salts, which are highly valuable synthetic intermediates. organic-chemistry.org The reaction of the amino group of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), yields the corresponding aryldiazonium salt. byjus.commasterorganicchemistry.com

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles in subsequent reactions. masterorganicchemistry.com This provides a powerful route to introduce a variety of substituents onto the aromatic ring that are otherwise difficult to install directly.

Table 3: Transformations of Aryldiazonium Salts (Sandmeyer and Related Reactions)

| Reaction Name | Reagent(s) | Product Substituent |

| Sandmeyer Reaction | Copper(I) Chloride (CuCl) | -Cl |

| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | -Br |

| Sandmeyer Reaction | Copper(I) Cyanide (CuCN) | -CN |

| Schiemann Reaction | Fluoroboric Acid (HBF₄), heat | -F |

| Gattermann Reaction | Copper powder / HCl or HBr | -Cl, -Br |

| Replacement by Iodide | Potassium Iodide (KI) | -I |

| Replacement by Hydroxyl | Water (H₂O), heat | -OH |

| Deamination (Reduction) | Hypophosphorous Acid (H₃PO₂) | -H |

These transformations highlight the synthetic versatility of this compound, enabling its use as a building block for more complex molecular architectures in various fields of chemical research.

Heterocyclic Ring Annulation Utilizing the Amino Group (e.g., Quinazolinone Formation)

The presence of an amino group adjacent to a cyano group on the aromatic ring of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. Annulation reactions involving these functionalities typically proceed through the construction of a new ring fused to the existing benzene (B151609) ring.

The synthesis of quinazolinone scaffolds from 2-aminobenzonitriles is a well-established transformation in synthetic organic chemistry. rsc.org One common strategy involves the reaction of the 2-aminobenzonitrile (B23959) derivative with a suitable one-carbon source, such as an alcohol, in the presence of a catalyst. For instance, a ruthenium(II)-catalyzed tandem reaction can transform 2-aminobenzonitriles into quinazolinones using an alcohol-water system. rsc.org This process involves the in-situ formation of an intermediate that subsequently undergoes cyclization.

In the case of this compound, the reaction would proceed by the initial interaction of the amino group and the cyano group with the reactant, leading to the formation of the pyrimidine (B1678525) ring characteristic of the quinazolinone core. The resulting product would be a substituted quinazolinone, retaining the chloro and methoxy (B1213986) groups at their respective positions on the benzoyl part of the heterocyclic system. The general transformation is illustrated below:

General Reaction Scheme for Quinazolinone Formation:

Starting Material: this compound

Reactant: One-carbon source (e.g., aliphatic alcohol)

Product: 6-Chloro-8-methoxyquinazolin-4(3H)-one

This type of cyclization is highly valuable for generating molecules with potential biological activity, as the quinazolinone motif is a core structure in many pharmaceutical compounds. nih.gov

Reactivity of the Aryl Halogen and Methoxy Substituents

The chloro and methoxy groups attached to the aromatic ring of this compound are also key sites for chemical modification, primarily through nucleophilic aromatic substitution and directed ortho-metalation strategies.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. pressbooks.publibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the leaving group is the chloro substituent. The reactivity of this compound towards SNAr is influenced by the electronic properties of the other substituents. The cyano group (-CN) is a strong electron-withdrawing group, both by induction and resonance. numberanalytics.comquora.com It is located para to the chloro atom, which strongly activates this position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Conversely, the amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating by resonance, which would tend to deactivate the ring towards nucleophilic attack. numberanalytics.com However, the powerful activating effect of the para-cyano group is generally sufficient to enable SNAr reactions to occur at the carbon bearing the chlorine atom. Therefore, this compound can react with various nucleophiles (e.g., alkoxides, amines) to displace the chloride and form new derivatives.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a new substituent. wikipedia.orgharvard.edu

Both the methoxy group and a protected amino group can function as effective DMGs. wikipedia.orgorganic-chemistry.org In this compound, the methoxy group can direct lithiation to the C4 position. The primary amino group itself is generally not a good DMG due to its acidity; it would first need to be protected (e.g., as a carbamate (B1207046) or amide) to serve as an effective directing group.

There can be competition between different DMGs on the same ring. acs.org The relative directing ability of the methoxy group versus a protected amino group would determine the primary site of metalation. The O-carbamate group, a derivative of the hydroxyl group, is known to be one of the strongest DMGs. nih.gov If the amino group were converted to a suitable derivative, it could potentially outcompete the methoxy group in directing the lithiation. This strategy allows for the introduction of a wide variety of electrophiles at a specific position on the aromatic ring, providing a versatile method for synthesizing highly substituted derivatives.

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is stronger, making it an activating group and an ortho, para-director for electrophilic substitution. minia.edu.eg

Cyano Group (-CN): The cyano group is strongly electron-withdrawing through both induction and resonance (-I and -R effects). quora.com The nitrogen atom is more electronegative than the carbon, and the triple bond can accept electron density from the ring. This makes the cyano group a strong deactivator for electrophilic substitution and a meta-director.

Table of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect (for EAS) |

|---|---|---|---|---|

| -NH₂ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -Cl | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -OCH₃ | -I (Withdrawing) | +R (Donating) | Activating | Ortho, Para |

| -CN | -I (Withdrawing) | -R (Withdrawing) | Deactivating | Meta |

Based on a thorough search of available scientific literature, detailed experimental and advanced spectroscopic data specifically for the compound This compound (CAS No. 955364-07-3) is not publicly available. While research exists for structurally related isomers and similar substituted benzonitriles, such as 2-amino-5-chlorobenzonitrile (B58002), this information cannot be used to accurately describe the spectroscopic and structural properties of the specified molecule without introducing scientific inaccuracies.

Databases like PubChem confirm the chemical structure of this compound but indicate a lack of associated literature data. uni.lu

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound. Constructing such an article would require speculation or the incorrect application of data from different molecules, which would not meet the required standards of accuracy and specificity.

Advanced Spectroscopic and Structural Analysis of 2 Amino 5 Chloro 3 Methoxybenzonitrile

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy and resolving power. researchgate.net For 2-Amino-5-chloro-3-methoxybenzonitrile (C₈H₇ClN₂O), HRMS provides an exact mass measurement, which helps to confirm its molecular formula and distinguish it from other potential isomers or compounds with the same nominal mass.

The fragmentation of this compound in a mass spectrometer, typically under electron impact (EI) or through collision-induced dissociation (CID), can be predicted based on the established fragmentation patterns of its constituent functional groups: aromatic amines, halogenated aromatic compounds, aryl ethers, and nitriles. The molecular ion peak (M⁺) would be prominent, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy (B1213986) groups (anisoles), leading to the formation of a stable phenoxide radical cation.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can expel CO.

Loss of hydrogen cyanide (HCN): The nitrile group can be eliminated as a neutral HCN molecule from the molecular ion or subsequent fragment ions. nih.govunito.it

Loss of a chlorine atom (•Cl): A principal fragmentation pathway for chloro-aromatic compounds is the cleavage of the carbon-halogen bond. miamioh.edu

A proposed fragmentation pathway can be summarized in the table below, illustrating the sequential loss of neutral fragments from the molecular ion.

| Initial Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| [C₈H₇ClN₂O]⁺• (Molecular Ion) | •CH₃ | [C₇H₄ClN₂O]⁺• | Ion resulting from loss of methyl from methoxy group |

| [C₇H₄ClN₂O]⁺• | CO | [C₆H₄ClN₂]⁺• | Ion after subsequent loss of carbon monoxide |

| [C₈H₇ClN₂O]⁺• (Molecular Ion) | HCN | [C₇H₆ClO]⁺• | Ion resulting from loss of hydrogen cyanide |

| [C₈H₇ClN₂O]⁺• (Molecular Ion) | •Cl | [C₈H₇N₂O]⁺ | Ion resulting from loss of chlorine radical |

X-Ray Crystallography for Solid-State Structural Elucidation (if applicable to related compounds)

A relevant analogue is 2-Amino-4-chlorobenzonitrile, for which single-crystal X-ray diffraction studies have been conducted. analis.com.my The analysis of this compound reveals key structural features that are likely to be shared with its 5-chloro-3-methoxy counterpart. The study on 2-Amino-4-chlorobenzonitrile determined its crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice. analis.com.my

The crystallographic data for the related compound 2-Amino-4-chlorobenzonitrile is presented below.

| Parameter | Value for 2-Amino-4-chlorobenzonitrile analis.com.my |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

This data provides a foundational model for predicting the crystallographic properties of this compound, suggesting it would likely crystallize in a similarly low-symmetry system, with its solid-state structure heavily influenced by hydrogen bonding and other intermolecular forces.

Theoretical and Computational Investigations of 2 Amino 5 Chloro 3 Methoxybenzonitrile

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the molecular geometry and electronic properties of molecules like 2-Amino-5-chloro-3-methoxybenzonitrile. nih.gov These computational approaches solve the Schrödinger equation approximately to determine the electron distribution and energy of the molecule. indexcopernicus.com A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p). mdpi.com This level of theory is widely used as it provides a good balance between computational cost and accuracy for organic molecules. nih.gov

Optimized Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

The first step in a computational study is to perform a full geometry optimization, which locates the minimum energy structure on the potential energy surface. researchgate.net This process yields the equilibrium bond lengths, bond angles, and dihedral angles. For this compound, this would involve calculating the distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-O), the angles between adjacent bonds (e.g., C-C-C, H-N-H), and the torsional angles that define the 3D orientation of the substituent groups (amino and methoxy) relative to the benzene (B151609) ring.

These calculated parameters are crucial for understanding the molecule's structure. For instance, the C≡N bond length of the nitrile group is expected to be around 1.14-1.16 Å. analis.com.my The bond lengths within the benzene ring would show partial double bond character, typically ranging from 1.38 to 1.41 Å. indexcopernicus.com The planarity of the benzene ring and the orientation of the amino and methoxy (B1213986) groups, determined by dihedral angles, would also be key outputs of the optimization. These theoretical values can be benchmarked against experimental data from X-ray crystallography if available for the compound or its close analogs. mdpi.comnih.gov

Table 1: Representative Optimized Geometric Parameters (Hypothetical Data) This table is a template illustrating how data would be presented. Specific values for this compound require a dedicated computational study.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | Value not available |

| Bond Length | C-NH2 | Value not available |

| Bond Length | C-OCH3 | Value not available |

| Bond Length | C≡N | Value not available |

| Bond Angle | C-C-Cl | Value not available |

| Bond Angle | C-C-NH2 | Value not available |

| Dihedral Angle | C-C-O-C | Value not available |

Conformational Landscapes and Energy Minima

Molecules with rotatable bonds, such as the C-O bond of the methoxy group and the C-N bond of the amino group in this compound, can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. This analysis identifies the most stable conformer (the global energy minimum) and any other low-energy local minima. scihorizon.com The results would reveal the preferred spatial arrangement of the methoxy and amino groups, which can be influenced by steric hindrance and intramolecular interactions like hydrogen bonding.

Vibrational Frequency Calculations and Correlation with Experimental Data

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. researchgate.net These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. researchgate.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov A detailed analysis involves assigning each calculated vibrational mode to specific molecular motions, such as C-H stretching, C=C ring stretching, N-H bending, or C≡N stretching. researchgate.netnih.gov This correlation between theoretical and experimental spectra provides a robust validation of the calculated structure and a deeper understanding of the molecule's vibrational properties. nih.gov

Table 2: Comparison of Vibrational Frequencies (Hypothetical Data) This table demonstrates the typical comparison between calculated and experimental data. Specific values for this compound are not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | Value not available | Value not available | Amino group symmetric stretch |

| ν(C≡N) | Value not available | Value not available | Nitrile group stretch |

| ν(C-O-C) | Value not available | Value not available | Methoxy ether stretch |

| ν(C-Cl) | Value not available | Value not available | C-Cl stretch |

| γ(C-H) | Value not available | Value not available | Aromatic C-H out-of-plane bend |

Analysis of Molecular Orbitals and Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO Gap) and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a greater ease of intramolecular charge transfer (ICT). nih.govdergipark.org.tr Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are involved in electron donation and acceptance. Typically, the HOMO is localized on the electron-rich aromatic ring and the amino group, while the LUMO may be distributed over the electron-withdrawing nitrile group. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful method for studying charge delocalization and intramolecular interactions within a molecule. scihorizon.com It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. nih.gov

This analysis quantifies hyperconjugative interactions, which involve the donation of electron density from an occupied (donor) Lewis-type orbital to an unoccupied (acceptor) non-Lewis orbital. scihorizon.com The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. scihorizon.com For this compound, NBO analysis would likely reveal significant delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring (e.g., n(N) → π(C-C) and n(O) → π(C-C)). These interactions stabilize the molecule and are indicative of intramolecular charge transfer, which influences the molecule's electronic properties and reactivity. nih.gov

Applications of 2 Amino 5 Chloro 3 Methoxybenzonitrile in Advanced Chemical Synthesis

Role as an Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the ortho-disposed amino and nitrile groups makes 2-Amino-5-chloro-3-methoxybenzonitrile an ideal precursor for the construction of various nitrogen-containing heterocyclic systems. These scaffolds are central to the development of new pharmaceuticals and other biologically active molecules.

Precursors for Quinazoline (B50416) and Dihydroquinazoline (B8668462) Derivatives

Substituted 2-aminobenzonitriles are established precursors for the synthesis of quinazoline and dihydroquinazoline frameworks, which are core structures in numerous pharmaceutical agents. mdpi.comarkat-usa.org The general synthetic strategy involves the reaction of the 2-aminobenzonitrile (B23959) with a suitable one-carbon electrophile, such as an aldehyde, orthoformate, or formamide. The reaction proceeds via an initial condensation with the amino group, followed by an intramolecular cyclization involving the nitrile, which constructs the pyrimidine (B1678525) ring of the quinazoline system.

In the case of this compound, this pathway would lead to the formation of quinazolines with chloro and methoxy (B1213986) substituents on the benzene (B151609) ring, offering opportunities for further functionalization and tuning of the molecule's biological activity. The reaction of 2-aminobenzonitriles with N-benzyl cyanamides, for instance, has been shown to produce 2-amino-4-iminoquinazolines. mdpi.com

Table 1: Representative Synthesis of Quinazoline Derivatives

| Starting Material | Reagent | Product Type | Significance |

|---|---|---|---|

| This compound | Aldehydes / Orthoesters | Substituted Quinazolines | Core scaffold for various pharmaceuticals |

| 2-Aminobenzonitriles | N-Benzyl Cyanamides | 2-Amino-4-iminoquinazolines | Access to amino-functionalized quinazolines mdpi.com |

| 2-Aminobenzamides | Benzyl Alcohol | 2-Phenylquinazolin-4(3H)-one | Environmentally benign synthesis route researchgate.net |

Building Block for Isoquinoline (B145761) Synthesis

While less direct than quinazoline synthesis, the functional groups of this compound also provide a scaffold for constructing isoquinoline derivatives. Synthetic strategies for isoquinolines often involve the formation of a new ring fused to the benzene core. The amino group can be transformed into a different functional group, such as a diazonium salt, which can then undergo reactions like the Sandmeyer or Suzuki coupling to introduce a side chain. This side chain can then be cyclized onto the aromatic ring to form the pyridine (B92270) part of the isoquinoline skeleton. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group to facilitate various cyclization strategies.

Scaffold for Triazine and Benzotriazine Architectures

The nitrile functionality of this compound is a key component for the synthesis of triazine-containing compounds. Nitriles are known to undergo acid- or base-catalyzed trimerization to form highly stable 1,3,5-triazine (B166579) rings. When a molecule like this compound is used, this reaction produces a central triazine core symmetrically substituted with three 2-amino-5-chloro-3-methoxyphenyl groups. This approach is fundamental in creating covalent organic frameworks (COFs) and other polymeric materials. The resulting structures are of interest for their potential applications in gas storage, catalysis, and electronics. The presence of amino, chloro, and methoxy groups provides sites for further modification, influencing the properties of the final material.

Utility in the Development of Agrochemicals

The structural motifs present in this compound are found in several classes of modern agrochemicals, particularly insecticides. Its role as an intermediate is crucial for the efficient and large-scale production of these complex active ingredients.

Intermediates for Herbicides and Insecticides (e.g., Anthranilamide Insecticides)

This compound is a key building block or a close analog to intermediates used in the synthesis of anthranilic diamide (B1670390) insecticides, a major class of modern pesticides that includes compounds like chlorantraniliprole (B1668704) and cyantraniliprole. researchgate.netgoogle.com These insecticides are known for their high efficacy against a range of pests and favorable safety profiles. researchgate.net

The synthesis of the core anthranilamide structure often starts from a substituted 2-aminobenzoic acid or a related derivative. patsnap.comagropages.com For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a direct precursor to chlorantraniliprole, involves the manipulation of a substituted aniline (B41778) ring that is structurally very similar to this compound. google.combiosynth.com The nitrile group can be readily converted to a carboxamide, which is a key functional group in the final insecticide molecule. The chloro and methoxy/methyl substituents on the ring are crucial for binding to the target site in insects, the ryanodine (B192298) receptor. biosynth.com

Table 2: Key Intermediates in Anthranilamide Insecticide Synthesis

| Intermediate | Related Precursor | Final Product Class | Reference |

|---|---|---|---|

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 2-Amino-5-chloro-3-methylbenzoic acid | Anthranilamide Insecticides (e.g., Chlorantraniliprole) | researchgate.netgoogle.comagropages.com |

| 2-Amino-5-halogenated-N,3-dimethylbenzamides | 2-Amino-3-methylbenzoic acid | Halogenated Anthranilamide Insecticides | researchgate.net |

Applications in Materials Science and Specialty Chemicals

The unique substitution pattern of this compound makes it a candidate for applications in materials science and as a precursor for various specialty chemicals, such as dyes and advanced polymers.

Aromatic nitriles are widely used as intermediates in the manufacturing of dyes, pigments, and optical brighteners. chemicalbook.com The amino group in this compound can act as a chromophore or be diazotized to create azo dyes. The specific substituents (chloro and methoxy) would modulate the color and properties, such as lightfastness, of the resulting dye molecules.

Monomers for Polymer Synthesis

While direct reports on the polymerization of this compound are not prevalent in the reviewed literature, its molecular structure suggests its potential as a monomer for the synthesis of high-performance polymers. The presence of an amino group (-NH2) and a nitrile group (-CN) offers possibilities for polycondensation or addition polymerization reactions.

The development of new monomers is crucial for creating high-performance polymers with enhanced properties such as thermal stability, chemical resistance, and specific electronic characteristics. nasa.gov Monomers containing aromatic rings and functional groups like those in this compound can be precursors to polymers with rigid backbones, contributing to high thermal stability.

The amino group can participate in the formation of polyamides or polyimides, which are classes of polymers known for their excellent mechanical and thermal properties. The nitrile group could potentially be involved in polymerization reactions or be chemically modified in the resulting polymer to introduce other functionalities. For instance, nitrile groups can undergo cyclotrimerization to form triazine rings, leading to highly cross-linked and thermally stable networks.

Below is a table summarizing the potential polymerization pathways for this compound based on its functional groups:

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Class | Key Properties of Polymer Class |

| Amino (-NH2) | Reaction with dicarboxylic acids or their derivatives | Polyamides | High strength, good thermal and chemical resistance |

| Amino (-NH2) | Reaction with dianhydrides | Polyimides | Excellent thermal stability, chemical resistance, and dielectric properties |

| Nitrile (-CN) | Cyclotrimerization | Triazine-based polymers | High cross-link density, exceptional thermal stability |

Components for Electronic and Biomedical Materials

The structural features of this compound also indicate its potential for incorporation into advanced materials for electronic and biomedical applications.

Electronic Materials:

Conductive polymers are a class of organic materials that possess electrical conductivity. rsc.org The synthesis of these polymers often involves the polymerization of aromatic monomers. researchgate.net While not conductive on its own, this compound could serve as a building block for larger conjugated systems or as a component in polymer blends for electronic applications. The aromatic nature of the molecule, combined with the electron-donating amino and methoxy groups and the electron-withdrawing chloro and nitrile groups, could influence the electronic properties of any resulting polymer. For instance, derivatives of this compound could potentially be used in the synthesis of materials for organic light-emitting diodes (OLEDs) or other electronic devices. nih.govmdpi.com

Biomedical Materials:

Biocompatible polymers are essential for a wide range of medical applications, including drug delivery, tissue engineering, and medical implants. nih.gov Polymers designed for biomedical use must exhibit specific properties, such as being non-toxic and not inducing an adverse immune response. nih.gov The functional groups on this compound could be leveraged to attach biomolecules or to tailor the polymer's physical properties, such as hydrophilicity and biodegradability.

The following table outlines the potential roles of this compound's functional groups in designing advanced materials:

| Functional Group | Potential Role in Material Design | Target Application Area |

| Aromatic Ring | Contributes to a rigid and potentially conjugated polymer backbone | Electronic Materials |

| Amino (-NH2) | Site for further functionalization or polymerization | Electronic & Biomedical Materials |

| Chloro (-Cl) | Can be a site for subsequent chemical modification | Electronic & Biomedical Materials |

| Methoxy (-OCH3) | Influences solubility and electronic properties | Electronic & Biomedical Materials |

| Nitrile (-CN) | Can be hydrated to an amide or reduced to an amine for further reactions | Biomedical Materials |

Carbon Dioxide (CO2) Fixation Reactions and Related Chemical Transformations

A significant area of interest in green chemistry is the utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of valuable chemicals. researchgate.netrsc.org One such transformation is the reaction of CO2 with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones. researchgate.net This reaction is an atom-economical route to a class of compounds that are important pharmaceutical intermediates with a wide range of biological activities. researchgate.net

The general reaction involves the cyclization of a 2-aminobenzonitrile derivative with CO2, often in the presence of a catalyst. While the specific use of this compound in this reaction is not detailed in the available literature, its structure as a substituted 2-aminobenzonitrile makes it a plausible candidate for this transformation.

The reaction is typically catalyzed by various systems, including:

Ionic Liquids (ILs): ILs with basic anions have been shown to be effective catalysts for the conversion of CO2 and o-aminobenzonitriles. researchgate.net

Organic Bases: Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the reaction.

Alcohol Amines: These have been used as environmentally friendly and cost-effective catalysts for this conversion in water. researchgate.net

The proposed reaction of this compound with CO2 would likely proceed through the formation of a carbamic acid intermediate, followed by intramolecular cyclization and tautomerization to yield the corresponding substituted quinazoline-2,4(1H,3H)-dione.

The table below summarizes the key aspects of this potential CO2 fixation reaction:

| Reactant | Co-reactant | Potential Product | Catalyst Examples | Significance of Product |

| This compound | Carbon Dioxide (CO2) | 6-Chloro-8-methoxyquinazoline-2,4(1H,3H)-dione | Ionic Liquids, Organic Bases, Alcohol Amines | Pharmaceutical intermediate with potential biological activity |

Mechanistic Studies of Molecular Interactions in Biological Systems Preclinical

Structure-Activity Relationship (SAR) Investigations of 2-Amino-5-chloro-3-methoxybenzonitrile Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these investigations would systematically modify the core scaffold to identify key pharmacophoric features and understand the impact of various substituents on potency, selectivity, and pharmacokinetic properties.

The arrangement and electronic nature of substituents on the aromatic ring of this compound derivatives are critical determinants of their biological activity. The interplay between the amino, chloro, and methoxy (B1213986) groups establishes a specific electronic and steric environment that can be finely tuned through further chemical modification.

Research into a series of structurally related 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives has provided valuable insights into these effects, particularly concerning their affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. Although these compounds possess a benzamide (B126) moiety instead of the benzonitrile (B105546) group, the SAR findings for the aromatic core offer relevant parallels.

One key observation is that modification of the substituent at the 5-position of the 4-amino-2-methoxybenzoyl moiety can significantly impact receptor binding affinity. For instance, replacing the chloro group with other halogens such as bromo or iodo has been shown to increase affinity for the dopamine D2 receptor. This suggests that the size, lipophilicity, and electronic properties of the substituent at this position are important for optimal interaction with the receptor's binding pocket.

Furthermore, substitution on the 4-amino group can also modulate activity. The introduction of a methyl group on the nitrogen atom at the 4-position has been associated with a marked increase in dopamine D2 receptor binding affinity. This modification likely alters the electronic properties of the amino group and may also influence its hydrogen bonding capacity or steric interactions within the binding site.

The following table summarizes the effects of various substituents on the dopamine D2 receptor binding affinity of 4-amino-5-chloro-2-methoxybenzamide analogs.

| Compound ID | 5-Position Substituent | 4-Position Substituent | Dopamine D2 Receptor Affinity (IC50, nM) |

| Analog A | Cl | NH2 | 483 (Metoclopramide) |

| Analog B | Cl | NHCH3 | 17.5-61.0 |

| Analog C | Br | NHCH3 | 17.5-61.0 |

| Analog D | I | NHCH3 | 17.5-61.0 |

Data is illustrative and based on findings from related benzamide derivatives.

These findings underscore the importance of both the substituent's position and its electronic characteristics in dictating the biological activity of this class of compounds. The electron-withdrawing nature of the halogen at the 5-position and the electron-donating effect of the N-alkylation at the 4-position appear to be beneficial for dopamine D2 receptor affinity in the benzamide series, providing a rational basis for the design of new this compound derivatives with potentially enhanced biological profiles.

The nitrile group is a versatile functional group in medicinal chemistry and can serve as a bioisostere for several other functionalities, including ketones, halogens, and even hydroxyl or carboxyl groups. nih.gov Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound, such as its potency, selectivity, metabolic stability, and bioavailability. nih.gov

In the context of this compound derivatives, the nitrile group can be strategically replaced to explore new chemical space and potentially discover compounds with improved therapeutic profiles. The powerful electron-withdrawing nature of the nitrile group allows for significant dipole interactions with amino acid residues and metal ions within a biological target. nih.gov

One common bioisosteric replacement for the nitrile group is a ketone. The nitrile's nitrogen atom can mimic the polar interactions of a ketone's oxygen atom. nih.gov Another potential replacement is a halogen, such as bromine or iodine. The nitrile group can mimic the polarization of halides and, being smaller, may achieve better contact with amino acids in a binding pocket. nih.gov

Furthermore, the nitrile group can act as a surrogate for hydroxyl and carboxyl groups due to its ability to act as a strong hydrogen bond acceptor. nih.gov In some cases, cyanoquinolines and cyanopyridines have been used as more potent bioisosteres for azomethine-water complexes, effectively replacing a mobile hydrogen-bonded water molecule with a direct hydrogen bond to the protein, which can provide an entropic advantage to binding affinity. nih.gov

The following table outlines potential bioisosteric replacements for the nitrile group in this compound and the potential impact on molecular properties.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Nitrile (-CN) | Ketone (-C=O) | Mimics polar interactions, potential for different hydrogen bonding patterns. |

| Nitrile (-CN) | Halogen (e.g., -Br, -I) | Mimics polarization, alters size and lipophilicity. |

| Nitrile (-CN) | Hydroxyl (-OH) | Acts as a hydrogen bond acceptor and potential donor. |

| Nitrile (-CN) | Carboxylic Acid (-COOH) | Introduces a negative charge at physiological pH, significant change in polarity. |

Molecular Target Engagement Studies

Identifying and characterizing the molecular targets of a compound are crucial steps in understanding its mechanism of action. For this compound and its derivatives, these studies would involve a range of in vitro and in silico techniques to determine their binding affinity and functional effects on specific enzymes, receptors, and signaling pathways.

While specific enzyme inhibition studies for this compound are not widely reported, the chemical structure suggests potential interactions with various enzyme classes. For instance, structurally related 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov This suggests that the methoxybenzylamino scaffold could be a starting point for designing enzyme inhibitors.

The nitrile group itself can play a role in enzyme inhibition. In some cases, amino nitriles can act as inhibitors of proline peptidases by reversibly forming a covalent imino ester at the active site through the addition of a serine or cysteine residue. nih.gov

Further research would be necessary to determine if this compound or its derivatives exhibit inhibitory activity against specific enzymes and to elucidate the underlying mechanism, which could be competitive, non-competitive, or uncompetitive.

The analysis of a compound's receptor binding profile is essential for predicting its pharmacological effects and potential side effects. Based on studies of closely related analogs, derivatives of the this compound scaffold may interact with aminergic G-protein coupled receptors (GPCRs).

Specifically, research on 4-amino-5-chloro-2-methoxybenzamide derivatives has demonstrated significant binding affinity for dopamine D2 and serotonin 5-HT3 receptors. scispace.com These receptors are important targets for antipsychotic and antiemetic drugs, respectively. The affinity of these benzamide analogs for the dopamine D2 receptor was found to be significantly higher than that of the clinically used drug metoclopramide. scispace.com

The following table summarizes the receptor binding affinities of key 4-amino-5-chloro-2-methoxybenzamide analogs.

| Compound | Dopamine D2 Receptor Affinity (IC50, nM) | Serotonin 5-HT3 Receptor Affinity (IC50, nM) |

| Metoclopramide | 483 | - |

| Analog 82 (racemate) | 17.5-61.0 | Potent |

| (R)-enantiomer of 82 | Strong affinity | Strong affinity |

| (S)-enantiomer of 82 | - | Potent and selective |

Data derived from studies on benzamide analogs of this compound.

These findings suggest that the core aminobenzamide scaffold, which shares key structural features with this compound, is a promising template for the development of ligands for dopamine and serotonin receptors. Further profiling of nitrile-containing derivatives at a broad panel of receptors would be necessary to establish their selectivity and to identify any potential off-target interactions.

Once a compound binds to its molecular target, it can modulate downstream signal transduction pathways, leading to a cellular response. For compounds targeting GPCRs like the dopamine D2 and serotonin 5-HT3 receptors, this can involve alterations in the levels of second messengers such as cyclic AMP (cAMP), inositol (B14025) phosphates, and intracellular calcium.

While direct evidence for the modulation of signaling pathways by this compound is not available, its potential interaction with dopamine and serotonin receptors suggests that it could influence a variety of neuronal signaling cascades. For example, antagonism of the dopamine D2 receptor typically leads to an increase in cAMP levels in target cells, while the 5-HT3 receptor is a ligand-gated ion channel, and its modulation directly affects ion flux across the cell membrane.

Further studies, such as second messenger assays and electrophysiological recordings, would be required to determine the precise effects of this compound and its derivatives on specific signal transduction pathways and to understand how these effects translate into a physiological response.

Computational Approaches in Chemical Biology

Computational methods serve as a powerful tool in modern drug discovery, enabling the prediction of molecular interactions and the prioritization of compounds for further experimental validation. These in silico techniques are particularly valuable for novel compounds where experimental data is scarce.

It is important to note that at the time of this writing, no specific molecular docking or dynamics simulation studies have been published for this compound. The following discussion is based on general principles and findings for structurally analogous compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. For a molecule like this compound, key structural features would likely govern its interactions with a putative biological target. The amino (-NH2) and methoxy (-OCH3) groups can act as hydrogen bond donors and acceptors, respectively, while the nitrile (-CN) group can also participate in hydrogen bonding or polar interactions. The chlorine (-Cl) atom introduces a region of electronegativity and can be involved in halogen bonding or hydrophobic interactions. The aromatic benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions with the target's binding pocket.

Molecular dynamics (MD) simulations can further elucidate the stability of a predicted ligand-target complex over time, providing insights into the conformational changes and energetic landscape of the binding event. An MD simulation of this compound docked into a hypothetical active site would track the atomic movements, revealing the flexibility of the ligand and the key residues involved in maintaining the binding interaction.

While no direct data exists for the target compound, studies on similar substituted benzonitrile derivatives have demonstrated their potential to bind to various enzymatic targets. For instance, docking studies on other nitrile-containing compounds have revealed their ability to fit into the active sites of kinases, proteases, and other enzymes, often with the nitrile group forming crucial interactions with active site residues.

Direct QSAR models for this compound are not available in the current literature. The information presented here is derived from studies on structurally related benzamide derivatives to infer potential structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent analogues.

A study on a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which share the 4-amino-5-chloro-2-methoxybenzoyl core with the compound of interest, revealed important structural requirements for dual antagonism of dopamine D2 and serotonin 5-HT3 receptors. This study highlights how modifications to the substituents on the benzamide core can significantly impact biological activity.

The following table summarizes some of the key findings from this study on related benzamide derivatives, which may provide insights into the potential structure-activity relationships for this compound.

| Structural Modification | Observed Effect on Receptor Affinity |

| Introduction of a methyl group on the 4-amino position | Marked increase in dopamine D2 receptor binding affinity |

| Modification of the substituent at the 5-position (e.g., changing from Cl to Br or I) | Significant increase in dopamine D2 receptor binding affinity |

| Stereochemistry of the amine moiety | (R)-enantiomer exhibited strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer was selective for the 5-HT3 receptor |

These findings suggest that the amino and chloro groups on the benzene ring of this compound are likely to be important determinants of its biological activity. Further modifications at these positions could potentially modulate its interaction with biological targets.

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., Oxidative Stress Response, Apoptosis)

Specific cell-based assay data for this compound is not currently available. The following discussion is based on findings from studies on other benzonitrile and aminobenzonitrile derivatives to hypothesize potential cellular effects.

Cell-based assays are crucial for understanding the cellular and molecular mechanisms through which a compound exerts its biological effects. These assays can provide information on a compound's cytotoxicity, its ability to induce cellular stress responses, and its impact on key signaling pathways such as apoptosis.

Studies on various substituted benzonitrile derivatives have demonstrated a range of cellular activities. For example, certain benzonitrile herbicides have been shown to exhibit cytotoxic effects in human cell lines, with the degree of toxicity being dependent on the specific substitutions on the benzene ring. scispace.com The presence of amino and chloro groups, as in this compound, can influence a compound's electronic and lipophilic properties, which in turn can affect its cellular uptake and interaction with intracellular targets.

Oxidative Stress Response: Some chemical compounds can induce oxidative stress by increasing the production of reactive oxygen species (ROS) or by depleting the cell's antioxidant defenses. A study on acrylonitrile, a simple nitrile-containing compound, demonstrated its ability to induce oxidative DNA damage in rats. nih.gov While structurally more complex, it is plausible that this compound could also modulate cellular redox balance. Cell-based assays such as the DCFDA assay (to measure intracellular ROS) or measurements of glutathione (B108866) levels could be employed to investigate this possibility.

Apoptosis: Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its induction is a common mechanism of action for many anticancer drugs. Research on 2-amino-4H-chromene-3-carbonitrile derivatives has shown that these compounds can induce apoptosis in human breast cancer cell lines. nih.gov Similarly, other nitrile-containing compounds have been found to trigger apoptotic pathways in various cancer cells. nih.govmdpi.com

To determine if this compound induces apoptosis, a variety of cell-based assays could be utilized. These include:

Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: To measure the activation of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9).

Mitochondrial Membrane Potential (ΔΨm) Assays: To assess the disruption of the mitochondrial membrane, an early event in the intrinsic apoptotic pathway.

Western Blotting: To analyze the expression levels of key apoptosis-related proteins such as Bcl-2 family members (e.g., Bax, Bcl-2) and p53.

The following table outlines hypothetical results from such assays that would suggest an apoptosis-inducing mechanism for a compound like this compound.

| Assay | Potential Finding Indicating Apoptosis Induction |

| Annexin V/PI Staining | Increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells. |

| Caspase-3/7 Activity | Dose-dependent increase in caspase-3/7 activity. |

| Mitochondrial Membrane Potential | Decrease in mitochondrial membrane potential. |

| Western Blot Analysis | Upregulation of pro-apoptotic proteins (e.g., Bax) and/or downregulation of anti-apoptotic proteins (e.g., Bcl-2). |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 2-Amino-5-chloro-3-methoxybenzonitrile

Current synthetic strategies for structurally similar compounds, such as 2-amino-5-chlorobenzonitrile (B58002), often involve multi-step processes that may not be optimal in terms of efficiency, cost, or environmental impact. chemicalbook.com One reported laboratory-scale synthesis for 2-amino-5-chlorobenzonitrile starts with the chlorination of anthranilic acid, followed by conversion to the acid chloride, amination to 2-amino-5-chlorobenzamide, and finally dehydration using a powerful agent like phosphorus pentoxide (P₂O₅). chemicalbook.com

Future research should prioritize the development of more sustainable and efficient synthetic methodologies. Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, alternative reaction media, and energy-efficient processes can significantly reduce the environmental footprint of the synthesis.

Catalytic Methods: Developing novel catalytic systems, potentially involving transition metals, for the direct and selective introduction of the required functional groups onto a simpler aromatic precursor could streamline the synthesis, reduce waste, and improve atom economy.

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety for potentially hazardous steps, and facilitate easier scale-up compared to traditional batch processes.

Biocatalysis: Exploring enzymatic transformations for specific steps, such as amination or nitrile formation, could lead to highly selective and environmentally benign synthetic routes.

Exploration of New Chemical Transformations and Derivatizations

The unique combination of functional groups in this compound offers a rich playground for chemical transformations and the synthesis of novel derivatives. Each functional group serves as a handle for modification:

The Amino Group: This group can be diazotized to introduce a range of other functionalities or can participate in condensation and N-alkylation/acylation reactions to build more complex heterocyclic systems.

The Nitrile Group: The cyano group is highly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.

The Chloro Group: The chlorine atom is a prime site for modification via cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively, enabling the construction of biaryl compounds or more complex amine derivatives.

The Methoxy (B1213986) Group: Demethylation of the methoxy group to reveal a phenol (B47542) would provide another point for functionalization, such as ether or ester formation.

Systematic exploration of these transformations will enable the creation of diverse libraries of compounds derived from the this compound scaffold.

Advanced Mechanistic Investigations of its Role in Complex Synthetic Pathways

As a substituted benzonitrile (B105546), this compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.comresearchgate.net For instance, related compounds are key intermediates for insecticides like chlorantraniliprole (B1668704) and cyantraniliprole. google.com When this compound is used in multi-step synthetic sequences, a deep understanding of the reaction mechanisms is crucial for process optimization and yield improvement.

Future research should focus on:

Kinetic Studies: Detailed kinetic analysis of reactions involving this intermediate can help to understand reaction rates, identify rate-determining steps, and optimize conditions like temperature, pressure, and catalyst loading.

In-situ Spectroscopic Analysis: Utilizing techniques like real-time NMR or IR spectroscopy can help identify transient intermediates and byproducts, providing a clearer picture of the reaction pathway.

Isotopic Labeling Studies: Employing isotopically labeled starting materials can elucidate bond-forming and bond-breaking steps, confirming proposed reaction mechanisms.

Deeper Computational Characterization and Predictive Modeling of its Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before engaging in extensive lab work. For a related compound, 2-amino-4-chlorobenzonitrile, Density Functional Theory (DFT) calculations have been used to investigate its electronic properties, optimized molecular geometry, and global reactivity parameters. analis.com.my Similar in-depth computational studies on this compound are a crucial future step.

Key areas for computational investigation include:

DFT Calculations: To determine the ground-state geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic structure. analis.com.my

Frontier Molecular Orbital Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to donate or accept electrons. analis.com.my

Molecular Electrostatic Potential (MEP) Mapping: This can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) models, researchers could predict the potential biological activity or toxicity of derivatives based on their calculated molecular descriptors.

Expansion of its Utility as a Building Block in Emerging Chemical Fields

The structural features of this compound make it an attractive building block for applications beyond traditional pharmaceuticals and agrochemicals. chemicalbook.comresearchgate.net Future research should explore its utility in emerging fields such as:

Materials Science: The aromatic and functionalized nature of the molecule could be leveraged for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. The nitrile group, in particular, is a common feature in materials with interesting electronic properties.

Supramolecular Chemistry: The molecule could serve as a component in the design of complex supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), with potential applications in gas storage or catalysis.

Dye and Pigment Chemistry: As a substituted aniline (B41778) derivative, it could be a precursor for the synthesis of novel azo dyes or other chromophores with specific optical properties for use in textiles, printing, or as functional dyes in sensing applications.

Identification of Novel Biological Targets and Detailed Mechanistic Studies of Molecular Interactions for Preclinical Chemical Biology Research

Benzonitrile derivatives are present in a wide range of biologically active compounds. ontosight.ai For example, derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent anti-proliferative activity in cancer cell lines, with phosphoinositide phospholipase C (PI-PLC) suggested as a primary biological target. mdpi.com This suggests that novel derivatives of this compound could also exhibit interesting biological activities.

Future preclinical research should involve:

Library Synthesis and High-Throughput Screening: Synthesizing a diverse library of derivatives and screening them against a wide range of biological targets (e.g., kinases, proteases, G-protein coupled receptors) to identify potential lead compounds for drug discovery.

Target Identification and Validation: For any identified "hit" compounds, subsequent studies would be needed to identify their specific molecular target(s) within the cell.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling can elucidate the precise molecular interactions between the compound and its biological target. This is fundamental for understanding its mechanism of action and for guiding further optimization of the compound's structure to improve potency and selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-5-chloro-3-methoxybenzonitrile, and how do reaction conditions influence yield?

- Methodology : The synthesis of substituted benzonitriles often involves substitution reactions. For example, chlorinated precursors can react with ammonia under catalytic conditions (e.g., Cu or Pd catalysts) at elevated temperatures (120–150°C) to introduce amino groups. Purification via recrystallization using ethanol/water mixtures improves purity (≥95%) . Key parameters include stoichiometric ratios, solvent polarity, and reaction time.

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in airtight containers under dry, inert atmospheres (N₂ or Ar) at 4°C. Avoid exposure to moisture, direct sunlight, or reactive solvents. Stability tests indicate no decomposition under these conditions for ≥12 months . Always use PPE (gloves, goggles) and ensure access to eyewash stations and safety showers .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection at 254 nm; detection limit: 0.5 µg/mL .

- UV-Vis Spectroscopy : Quantify at λmax ~280 nm in methanol; linear range: 1–50 µg/mL .

- Mass Spectrometry (LC-MS) : ESI+ mode with [M+H]+ ion tracking for structural confirmation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Data Contradiction Analysis : Solubility discrepancies arise from solvent purity and temperature variations. For instance, solubility in DMSO (25 mg/mL at 25°C) vs. chloroform (10 mg/mL) may reflect hydrogen-bonding interactions. Conduct controlled experiments using standardized solvents (HPLC-grade) and report temperature/pH conditions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution vs. coupling reactions?

- Reaction Pathways :

- Nucleophilic Substitution : The electron-withdrawing cyano group activates the chloro substituent for SNAr reactions with amines or alkoxides in DMF at 80°C .

- Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) enables aryl-aryl bond formation, leveraging the chloro group as a leaving site .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates .

Q. How does crystallographic data inform structure-activity relationships (SAR) for derivatives of this compound?

- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/n space group, a = 9.44 Å, b = 3.74 Å) reveals planar aromatic rings and intermolecular H-bonding (N–H⋯N), critical for packing and stability . Use this data to model steric/electronic effects in drug design .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

- Quality Control :

- Pre-screen batches via NMR (>98% purity) and LC-MS.

- Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls.

- Use statistical tools (ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.